Home > Products > Screening Compounds P92153 > 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one - 16864-03-2

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Catalog Number: EVT-2719602
CAS Number: 16864-03-2
Molecular Formula: C17H10N2O3
Molecular Weight: 290.278
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This compound features a chromenone structure fused with a 1,3,4-oxadiazole moiety, indicating potential pharmacological significance. The presence of the oxadiazole ring enhances the compound's biological activity, making it a subject of interest in medicinal chemistry.

Source and Classification

The compound is classified under the chemical formula C17H10N2O3C_{17}H_{10}N_{2}O_{3} and is recognized for its potential applications in pharmaceuticals. It has been studied for its antimicrobial and anticancer properties, as well as its ability to act as an antioxidant. The synthesis and evaluation of this compound have been documented in various scientific articles focusing on its biological activities and structural characteristics .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves several key steps:

  1. Formation of the Oxadiazole Ring: The initial step often includes the reaction of phenyl hydrazine with appropriate carbonyl compounds to form the oxadiazole derivative.
  2. Coupling with Chromenone: The oxadiazole intermediate is then reacted with salicylaldehyde or its derivatives in the presence of a base (such as sodium hydroxide) to yield the final chromenone structure.
  3. Purification: The synthesized product is purified using recrystallization methods from solvents like ethanol or methanol to obtain the desired purity levels.

The synthesis has been confirmed through various spectroscopic techniques including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and elemental analysis .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one consists of a coumarin backbone with a phenyl group attached to the 5-position of the oxadiazole ring. The structural formula can be represented as follows:

Structure C17H10N2O3\text{Structure }C_{17}H_{10}N_{2}O_{3}

The compound exhibits distinct spectral characteristics that confirm its structure:

  • Infrared Spectroscopy: Characteristic peaks corresponding to carbonyl groups and aromatic rings.
  • Nuclear Magnetic Resonance Spectroscopy: Signals indicating the presence of hydrogen atoms on the aromatic rings and aliphatic carbons.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can be explored through various reactions:

  1. Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl position under basic conditions.
  2. Condensation Reactions: It can react with amines or other nucleophiles leading to the formation of various derivatives.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

Process and Data

The mechanism of action for 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one primarily involves its interaction with biological targets such as enzymes or receptors. The oxadiazole moiety is believed to play a crucial role in binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.

In antimicrobial assays, it has been shown to disrupt bacterial cell wall synthesis or inhibit specific metabolic pathways essential for bacterial survival .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one include:

  • Melting Point: Typically ranges between 150°C to 160°C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.

Chemical properties include:

  • Stability under normal laboratory conditions.
  • Reactivity towards nucleophiles due to the presence of electrophilic centers in the oxadiazole ring.

Analytical data from various studies confirm these properties through systematic evaluation .

Applications

Scientific Uses

The applications of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one are diverse:

  1. Antimicrobial Agents: Its effectiveness against various bacterial strains positions it as a potential candidate for developing new antibiotics.
  2. Anticancer Research: Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines.
  3. Antioxidant Activity: Research indicates that it may have protective effects against oxidative stress-related damage in cells.
Introduction to Coumarin-Oxadiazole Hybrid Scaffolds

Structural Hybridization: Coumarin and 1,3,4-Oxadiazole Pharmacophores

The compound 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one exemplifies a strategic molecular hybridization between two high-value pharmacophores: the coumarin (2H-chromen-2-one) system and the 1,3,4-oxadiazole ring. The coumarin moiety comprises a benzene ring fused to a pyrone ring, providing a planar, hydrophobic scaffold capable of π-π stacking interactions and hydrophobic binding within enzyme active sites [2] [10]. The 1,3,4-oxadiazole unit is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its metabolic stability, hydrogen-bonding capability, and bioisosteric equivalence to ester or amide functionalities [3] [9]. In this hybrid, the oxadiazole ring is linked at its 2-position to the coumarin’s 3-position via a direct carbon-carbon bond, creating a conjugated system that enhances electronic delocalization [1] [5].

Table 1: Key Structural and Electronic Properties of Pharmacophores

PharmacophoreCore StructureKey PropertiesRole in Hybrid
CoumarinBenzopyranonePlanar, hydrophobic, π-electron-richEnhances membrane permeability; facilitates intercalation/intercalation with biological targets
1,3,4-OxadiazoleDi-aza heterocycleElectron-withdrawing, hydrogen-bond acceptor, thermally stableImproves metabolic stability; enables dipolar interactions with enzymes
Phenyl RingAryl groupHydrophobic, sterically definedModulates steric bulk and electronic effects at oxadiazole 5-position

This hybridization creates a molecule (C₁₇H₁₀N₂O₃) with distinct electronic properties: the electron-deficient oxadiazole withdraws electrons from the coumarin ring, influencing its reactivity and binding affinity. Substituents on the phenyl ring at the oxadiazole 5-position (e.g., halogens, methoxy, alkyl groups) further fine-tune steric and electronic parameters [2] [7]. Nuclear magnetic resonance and X-ray crystallography confirm near-coplanarity between coumarin and oxadiazole rings, facilitating optimal interaction with flat binding pockets in enzymes like carbonic anhydrases [2].

Rationale for Integrating Chromen-2-one and Oxadiazole Moieties in Drug Design

The integration of coumarin and 1,3,4-oxadiazole scaffolds addresses multiple drug design objectives:

  • Enhanced Target Affinity and Selectivity: Coumarins act as prodrug inhibitors for metalloenzymes like carbonic anhydrases (CAs). Hydrolysis of the lactone ring generates cis-2-hydroxycinnamic acid derivatives that bind selectively to the zinc-free active site of tumor-associated isoforms CA IX/XII over off-target cytosolic isoforms (CA I/II) [2] [10]. The oxadiazole moiety augments this by forming hydrogen bonds with residues like Gln215 or Thr200 via its nitrogen atoms, while the phenyl ring provides hydrophobic anchoring [2].
  • Improved Pharmacokinetic Properties: The oxadiazole’s metabolic stability counterbalances coumarin’s susceptibility to cytochrome P450-mediated oxidation (e.g., 7-hydroxylation). This hybrid resists rapid clearance, as evidenced by LogP values (∼2.5–3.5) that balance hydrophobicity and aqueous solubility [3] [9].
  • Electronic Modulation: Density functional theory studies confirm that the oxadiazole lowers the coumarin ring’s electron density, enhancing interactions with electron-rich enzyme pockets. This is critical for targeting oxidoreductases involved in cancer progression [6] [7].
  • Synergistic Bioactivity: Independent studies show coumarins disrupt microtubule assembly and oxadiazoles inhibit kinases or telomerase. Hybridization enables dual-pathway targeting, as observed in coumarin-oxadiazole derivatives suppressing cancer cell proliferation at IC₅₀ values <5 μM in breast cancer models [2] [8].

Table 2: Biological Activity Profile of Select Coumarin-Oxadiazole Hybrids

CompoundR Group (Oxadiazole 5-Ph)CA IX Ki (nM)CA XII Ki (nM)Selectivity Ratio (CA IX/XII vs. CA II)
7d [2]3-Br25.831.4>380
7e [2]4-Cl18.324.9>400
7m [2]4-OCH₃42.150.6>230
Standard (AAZ)-25.05.81

Historical Context and Evolution of Coumarin-Based Bioactive Derivatives

Coumarin’s bioactivity journey began with its 1820 isolation from tonka beans by Vogel [10]. Early applications focused on anticoagulants (warfarin, acenocoumarol) and antibiotics (novobiocin). The 1990s marked a turning point with Supuran’s discovery that coumarins inhibit carbonic anhydrases via a unique zinc-independent mechanism [2] [10]. Concurrently, 1,3,4-oxadiazoles gained prominence in the 1960s–1980s with drugs like nesapidil (antiarrhythmic) and zibotentan (anticancer), leveraging their scaffold rigidity and metabolic resistance [3] [9].

The strategic fusion of these systems emerged in the early 2000s, driven by:

  • Advances in Heterocyclic Chemistry: Improved synthetic routes, such as cyclodeselenization of acylhydrazides or T3P®-mediated cyclization, enabled efficient coumarin-oxadiazole coupling [3] [9].
  • Structural Biology Insights: X-ray crystallography revealed that coumarin hydrolysis products occupy the hydrophobic "coumarin-binding pocket" in CA IX, while oxadiazole moieties extend toward the "selectivity gate" residues (e.g., Ala131 in CA IX vs. Leu131 in CA II) [2] [4].
  • Oncological Demand: Hypoxia-induced CA IX/XII overexpression in tumors necessitated isoform-selective inhibitors. Hybrids like 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one demonstrated submicromolar inhibition (Ki < 50 nM) and >300-fold selectivity for CA IX/XII over CA II in seminal 2019 studies [2].

Table 3: Evolution of Key Hybridization Milestones

EraDevelopmentImpact
2000–2010Carotti’s 3D-QSAR models of coumarin MAO inhibitorsRationalized coumarin’s role in targeting oxidoreductases
2010–2015Supuran’s coumarin CA inhibitor crystallographyRevealed hydrolysis-dependent binding mode for CA IX/XII
2016–2019Synthesis of coumarin-oxadiazole hybrids (e.g., 7a-t series)Achieved nanomolar CA IX/XII inhibition with high isoform selectivity
2020–PresentDFT and molecular docking optimization of substituentsValidated electronic modulation for enhanced target affinity

This hybrid scaffold continues evolving through derivatives like 7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (CID 21563705), where electron-donating methoxy groups further optimize steric and electronic complementarity with CA active sites [5] [10].

Properties

CAS Number

16864-03-2

Product Name

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

IUPAC Name

3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one

Molecular Formula

C17H10N2O3

Molecular Weight

290.278

InChI

InChI=1S/C17H10N2O3/c20-17-13(10-12-8-4-5-9-14(12)21-17)16-19-18-15(22-16)11-6-2-1-3-7-11/h1-10H

InChI Key

XCWSXFUBKNIMTJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.